molecular formula C8H17NO2 B039256 2-Amino-2-ethylhexanoic acid CAS No. 114781-15-6

2-Amino-2-ethylhexanoic acid

Cat. No.: B039256
CAS No.: 114781-15-6
M. Wt: 159.23 g/mol
InChI Key: QUDXVGQYPUXXER-UHFFFAOYSA-N
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Description

2-Amino-2-ethylhexanoic acid is a non-proteinogenic, sterically hindered alpha-amino acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its unique structure, featuring an ethyl side chain and a branched hexanoic acid backbone, introduces significant conformational constraints when incorporated into peptide sequences. This property is exploited by researchers to probe structure-activity relationships (SAR), enhance metabolic stability, and modulate the physicochemical properties of novel bioactive peptides. The compound's primary research value lies in its application for developing peptide mimetics and as a precursor for the synthesis of complex molecular architectures, including foldamers and macrocyclic compounds. Its mechanism of action is context-dependent, defined by the specific peptide or molecule into which it is integrated; it primarily functions by altering the peptide's backbone geometry and side-chain interactions, which can influence target binding affinity, selectivity, and proteolytic resistance. This makes it an essential tool for drug discovery efforts focused on neurological disorders, metabolic diseases, and infectious diseases where peptide-based therapeutics are being explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXVGQYPUXXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-78-3
Record name NSC44106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological and Biochemical Interactions of 2 Amino 2 Ethylhexanoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Toxicokinetic studies are fundamental to characterizing the journey of a chemical compound through the body. nih.govnih.gov For 2-Ethylhexanoic acid, research has established that it is rapidly absorbed and eliminated following exposure. industrialchemicals.gov.au

In Vivo Toxicokinetics and Disposition Profiles

Studies in female Fischer 344 rats have provided detailed insights into the toxicokinetics of EHA. Following oral administration, the compound is rapidly absorbed from the gastrointestinal tract. industrialchemicals.gov.au Peak blood concentrations of radiolabelled EHA were observed within 15 to 30 minutes. industrialchemicals.gov.au After a low oral dose (0.1 g/kg), the mean peak blood level reached 85.1 microgram equivalents of EHA per gram of blood. nih.gov

The compound also demonstrates significant dermal absorption. When applied to the skin, peak blood concentrations were attained at approximately 8 hours, with an absorption half-life of 3.2 hours. nih.govatamanchemicals.com Skin absorption has been estimated to be between 63% and 70% relative to intravenous administration. atamanchemicals.com Once absorbed, EHA is distributed primarily to the kidneys, liver, and blood. industrialchemicals.gov.au In pregnant mice, EHA has been shown to cross the placenta, with levels in embryos being similar to those in the mother. industrialchemicals.gov.au

Selected Toxicokinetic Parameters of 2-Ethylhexanoic Acid in Fischer 344 Rats

ParameterRoute of AdministrationDoseValueSource
Time to Peak Blood Concentration (Tmax)Oral100 or 1000 mg/kg15-30 minutes industrialchemicals.gov.au
Peak Blood Concentration (Cmax)Oral0.1 g/kg85.1 µg eq/g nih.gov
Time to Peak Blood Concentration (Tmax)DermalNot Specified~5.7 - 8 hours nih.govatamanchemicals.com
Peak Blood Concentration (Cmax)Dermal0.1 g/kg7.9 µg eq/g nih.gov
Absorption Half-lifeDermalNot Specified3.2 hours atamanchemicals.com

Biotransformation Pathways and Metabolites

EHA undergoes extensive metabolism through several key biochemical pathways. The primary routes of biotransformation involve oxidation and conjugation, with beta-oxidation being a major catabolic process. nih.govepa.gov Many carboxylic acids are biotransformed via conjugation with glucuronic acid, beta-oxidation, and other oxidative pathways. epa.gov

The metabolism of EHA results in a variety of products. A significant biotransformation pathway is conjugation, leading to the formation of EHA-glucuronide. nih.govatamanchemicals.com Oxidative metabolism also plays a critical role, producing several hydroxylated and dicarboxylic acid metabolites. The major urinary metabolites identified in rats include 2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid), 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. nih.gov An ethylketohexanoic acid has also been reported as a metabolite. nih.gov

Major Identified Metabolites of 2-Ethylhexanoic Acid

Metabolite NameMetabolic PathwaySource
2-Ethylhexanoic acid glucuronideConjugation (Phase II) nih.govatamanchemicals.com
2-Ethyl-1,6-hexanedioic acidOxidation nih.gov
2-Ethyl-5-hydroxyhexanoic acidOxidation (Phase I) nih.gov
2-Ethyl-6-hydroxyhexanoic acidOxidation (Phase I) nih.govatamanchemicals.com
Ethylketohexanoic acidOxidation nih.gov
3-Oxo-2-ethylhexanoic acidBeta-Oxidation epa.govresearchgate.net

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for Phase I metabolism of a wide array of xenobiotics, typically by catalyzing oxidative reactions. mdpi.comnih.govmdpi.com These reactions introduce or expose functional groups on the parent compound, preparing it for subsequent metabolic steps. mdpi.com In the context of EHA, while direct metabolism by specific CYP isoforms is not extensively detailed in the provided literature, their involvement is implied in the formation of its oxidative metabolites. For instance, the production of hydroxylated metabolites like 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid is characteristic of CYP-mediated hydroxylation reactions. nih.govmdpi.com

Furthermore, studies on related compounds demonstrate the role of CYPs. The enzyme cytochrome P450cam has been shown to catalyze the formation of 2-ethylhexanoic acid from its precursor, 2-ethylhexanol, indicating that CYP enzymes can act on the molecular structure of EHA and its related compounds. nih.gov

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA. wikipedia.orgabcam.com Evidence strongly indicates that beta-oxidation is a major metabolic pathway for EHA. nih.gov This process involves a cycle of four main enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. abcam.comaocs.org Each cycle shortens the fatty acid chain by two carbons, producing acetyl-CoA. libretexts.org

In human metabolism studies, the beta-oxidation of EHA was confirmed as the major catabolic pathway. epa.govresearchgate.net The primary urinary metabolite resulting from this pathway was identified as 3-oxo-2-ethylhexanoic acid. epa.govresearchgate.net This finding is significant as it points to a key intermediate of the beta-oxidation spiral, consistent with the breakdown of fatty acids. nih.gov

Excretion Profiles and Potential Urinary Biomarkers

Following administration, EHA and its metabolites are eliminated rapidly and predominantly through urine. industrialchemicals.gov.aunih.gov In studies with rats, approximately 72-75% of an oral dose was excreted in the urine within the first 24 hours, with less than 10% excreted after that period. industrialchemicals.gov.auatamanchemicals.com Fecal excretion accounts for a smaller portion, typically 7-12% of the dose. industrialchemicals.gov.auatamanchemicals.com The rate of urinary excretion can be influenced by the dose; a lower dose is excreted more rapidly than a higher dose. industrialchemicals.gov.au For instance, after a 100 mg/kg oral dose, 50% of the radioactivity was excreted within eight hours, compared to only 20% after a 1000 mg/kg dose. industrialchemicals.gov.au

The major metabolites found in urine serve as potential biomarkers of exposure to EHA or its precursor compounds. The dominant final urinary metabolite in humans has been identified as 3-oxo-2-ethylhexanoic acid, making it a strong candidate as a specific biomarker. epa.govresearchgate.net Other metabolites, such as 2-ethyl-1,6-hexanedioic acid and various glucuronide conjugates, are also valuable indicators found in urine. industrialchemicals.gov.aunih.gov In occupational exposure settings, urinary concentrations of arginine and ornithine have also been observed to increase with higher EHA exposure, suggesting they could serve as secondary biomarkers reflecting metabolic disturbances. nih.gov

Molecular and Cellular Mechanisms of Action

Effects on Metabolic Cycles and Pathways (e.g., Urea (B33335) Cycle Inhibition)

The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849), a byproduct of amino acid catabolism, into urea for excretion. Inhibition or disruption of this cycle can lead to the accumulation of ammonia (hyperammonemia), which is particularly toxic to the central nervous system.

Research has suggested a potential link between 2-ethylhexanoic acid (2-EHA) and the urea cycle. Observations from a 20-day study in rats, as well as an occupational report, indicated possible inhibition of the urea cycle by 2-EHA. However, subsequent subchronic studies in both rats and mice did not find any adverse consequences related to this potential disturbance. The relationship between 2-EHA and urea cycle efficiency is considered a factor in risk assessment, particularly because the efficiency of this cycle can vary within the general population.

Peroxisome Proliferation Induction and Species Differences

Peroxisomes are cellular organelles involved in various metabolic processes, including the beta-oxidation of very long-chain fatty acids. Peroxisome proliferators are a class of chemicals that can induce an increase in the size and number of these organelles, particularly in the liver of certain species. This response is primarily mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Oral administration of 2-EHA has been shown to cause effects in the liver of F-344 rats and B6C3F1 mice, including increased liver weight and hepatocyte hypertrophy. These changes are considered to be a likely result of peroxisome proliferation, which was positively identified in these studies.

A significant aspect of peroxisome proliferation is the marked difference in response across species. Rodents, such as rats and mice, are highly susceptible to this effect. In contrast, humans and non-human primates are considered non-responsive or significantly less responsive to peroxisome proliferators. This species difference is a critical factor in human health risk assessments.

Further research into the stereoselectivity of this process has shown that the induction of peroxisome proliferation by 2-EHA is a stereoselective phenomenon. In in-vitro studies using rat hepatocytes, the (+)-(S)-enantiomer of 2-EHA was identified as the more potent inducer (the eutomer) compared to the (-)-(R)-enantiomer (the distomer).

Interactions with Endogenous Biochemical Systems

Studies have pointed to interactions between 2-ethylhexanoic acid and other endogenous systems. Notably, a weak relationship has been observed between the developmental toxicity of 2-EHA and the maternal zinc status in rats. This interaction is taken into consideration during risk assessment due to natural variations in zinc status within populations.

Toxicological Profiles and Effects on Biological Systems

Developmental and Reproductive Toxicology

Developmental and reproductive toxicology studies aim to identify any adverse effects of a substance on mammalian reproduction and development. The critical health effects identified for 2-EHA include systemic long-term impacts on fertility and development, based on observations in laboratory animals. In rats, fertility effects have been reported, including reduced sperm motility, an increase in abnormal sperm, and delays in mating.

2-ethylhexanoic acid has been identified as a developmental toxicant in animal studies, with evidence of both embryotoxicity (adverse effects on the embryo) and fetotoxicity (adverse effects on the fetus).

Studies in Wistar rats exposed to 2-EHA during gestation (days 6-19) demonstrated that the compound is teratogenic, causing skeletal malformations even at doses that are not toxic to the mother. The number of affected fetuses increased in a dose-dependent manner. Key manifestations included a significant increase in skeletal malformations and variations, while visceral tissues were less affected. Specific malformations observed were clubfoot, absence of the fibula, and polydactyly. A slight, dose-dependent decrease in mean fetal body weight was also noted.

In Fischer 344 rats, exposure during organogenesis resulted in increased resorptions, dead fetuses, and growth retardation at maternally toxic doses. At lower, non-maternally toxic doses, slight developmental toxicity was observed, manifesting as a reduction in skeletal ossification.

Interestingly, developmental toxicity appears to be stereospecific. The (R)-enantiomer of 2-EHA is primarily responsible for the developmental toxicity observed in mice, with the (S)-enantiomer being largely inactive.

The table below summarizes key findings from a developmental toxicity study of 2-EHA in Wistar rats.

Dose GroupMaternal EffectsFetal Body WeightIncidence of Malformed Fetuses (%)Specific Skeletal Malformations Noted
Control No significant effectsNormal2.4%-
100 mg/kg/day No significant effectsNormal4.9%Clubfoot, absence of fibula, polydactyly
300 mg/kg/day No significant effectsNormal8.9%Clubfoot, absence of fibula, polydactyly
600 mg/kg/day 11% reduction in near-term body weight5-8% decrease15.3%Clubfoot, absence of fibula, polydactyly
Teratogenic Potential and Enantioselective Activity

2-Ethylhexanoic acid (2-EHA) has demonstrated developmental toxicity in animal studies, with effects that can be dependent on the specific stereoisomer (enantiomer) of the chemical. Developmental toxicity has been observed in rats, manifesting as skeletal variations and malformations, even in the absence of overt maternal toxicity industrialchemicals.gov.autga.gov.auindustrialchemicals.gov.au. The lowest observed adverse effect level (LOAEL) for developmental toxicity in rats has been reported as 100 mg/kg bw/day, with skeletal variations noted at this dose industrialchemicals.gov.autga.gov.au. Observed malformations in rat fetuses have included wavy ribs and club foot tga.gov.au.

Studies have shown that 2-EHA can cross the placenta, with levels in embryos being similar to those in the mother, indicating direct fetal exposure industrialchemicals.gov.au. However, in rabbits, no evidence of teratogenicity was observed, although maternal toxicity, including mortality and abortions, occurred at doses of 125 and 250 mg/kg/day industrialchemicals.gov.aunih.gov.

A significant finding related to the teratogenicity of branched-chain carboxylic acids like 2-EHA is the concept of enantioselective activity. Research on the specific enantiomers of 2-EHA has shown that the (R)-enantiomer is a potent developmental toxin, while the (S)-enantiomer is largely inactive prod-techstreet.com. This stereospecificity suggests that the teratogenic effects are mediated by a specific interaction with chiral molecules within the developing embryo.

Reproductive System Impairment and Fertility Effects

2-Ethylhexanoic acid is recognized as a reproductive toxicant, with evidence indicating it can impair fertility industrialchemicals.gov.auilo.orgnih.gov. Studies in Wistar rats have demonstrated that exposure to 2-EHA can lead to a dose-dependent decrease in fertility nih.gov.

Key findings from reproductive toxicity studies include:

Male Fertility: Effects on the male reproductive system were observed at doses as low as 100 mg/kg/day, with findings including reduced sperm motility. At higher doses (300 and 600 mg/kg/day), an increase in the frequency of abnormal sperm was noted industrialchemicals.gov.aunih.gov.

Mating and Fertility: Dose-dependent delays in mating were reported, and in some cases, total infertility occurred industrialchemicals.gov.aunih.gov.

Implantation: A single administration of 2-EHA on day 6 of gestation was shown to decrease the number of implantations and cause resorptions in rats nih.gov.

Litter Size: A reduction in the average litter size was observed at higher doses nih.gov.

These critical health effects have led to the classification of 2-EHA as a substance that may damage fertility industrialchemicals.gov.autga.gov.au.

Organ-Specific Toxicity (e.g., Hepatic Alterations and Adaptive Responses)

The liver is a target organ for 2-ethylhexanoic acid toxicity. In studies with F-344 rats and B6C3F1 mice, oral administration of 2-EHA led to several hepatic effects, including increased absolute and relative liver weight and hepatocyte hypertrophy prod-techstreet.com. These changes are often associated with the proliferation of peroxisomes, an adaptive response in rodents to certain chemical exposures prod-techstreet.com. Increased liver weight was also noted as a sign of maternal toxicity in developmental toxicity studies in rats nih.gov. Following absorption, 2-EHA distributes to several tissues, with the highest concentrations found in the liver, kidneys, and blood industrialchemicals.gov.au.

Genotoxicity and Mutagenicity Assessments (e.g., Sister Chromatid Exchange)

Gene Mutation: 2-EHA was not found to be mutagenic in bacterial reverse mutation assays prod-techstreet.com.

Chromosomal Aberrations: In an in vitro chromosomal aberration study using Chinese Hamster Ovary (CHO) cells, a weakly positive result was obtained in the presence of metabolic activation, while the result was negative without it industrialchemicals.gov.au.

Sister Chromatid Exchange (SCE): One study noted that 2-EHA produced a very small but statistically significant increase in sister-chromatid exchanges prod-techstreet.com.

In Vivo Studies: An in vivo micronucleus test in mice, which assesses chromosomal damage, was negative. This suggests that 2-EHA does not induce micronuclei in bone marrow cells under the conditions of the study industrialchemicals.gov.au.

Based on the available data, 2-EHA and its hydrolysis products are not generally considered to be genotoxic industrialchemicals.gov.au.

Carcinogenicity Evaluations and Related Compound Extrapolations

However, assessments are often extrapolated from data on its precursor compound, 2-ethylhexanol. Since 2-ethylhexanol is metabolized to 2-EHA, studies on the former provide relevant insights. A two-year oral gavage study in rats exposed to 2-ethylhexanol did not find evidence of carcinogenicity industrialchemicals.gov.au. Based on this and other available data, 2-EHA is not currently classified as a carcinogen industrialchemicals.gov.au. The U.S. EPA has stated that the available data are inadequate for a comprehensive assessment of its human carcinogenic potential prod-techstreet.com.

Biotransformation from Precursor Compounds and Related Chemical Entities

Metabolic Relationship with 2-Ethylhexanol

2-Ethylhexanoic acid is a major metabolite of a variety of industrial chemicals, most notably the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) and the alcohol 2-ethylhexanol (2-EH) industrialchemicals.gov.aunih.gov. The metabolic pathway is a key factor in the toxicity of these precursor compounds.

It is hypothesized that the teratogenicity of DEHP is not caused by the parent compound itself but by its metabolites nih.gov. The proposed biotransformation process is as follows:

Hydrolysis of Precursor: In the body, ester compounds like DEHP or alkyl ethylhexanoates are hydrolyzed by enzymes, breaking them down into 2-ethylhexanol and another component (e.g., phthalic acid) tga.gov.auindustrialchemicals.gov.aunih.gov.

Oxidation to 2-EHA: The released 2-ethylhexanol is then rapidly metabolized (oxidized) to form 2-ethylhexanoic acid nih.gov.

This metabolic conversion is crucial because 2-EHA is considered the "proximate teratogen"—the active chemical entity responsible for the developmental toxicity observed after exposure to its precursors nih.gov. Studies comparing the teratogenic potency of DEHP, 2-EH, and 2-EHA on an equimolar basis found that 2-EHA was the most potent, which supports this metabolic activation hypothesis nih.gov. Following administration, 2-EHA is further metabolized into various products, including its glucuronide conjugate and other oxidized forms, which are then predominantly excreted in the urine nih.gov.

Data Tables

Table 1: Summary of Reproductive and Developmental Toxicity Findings for 2-Ethylhexanoic Acid

EndpointSpeciesEffectLOAEL (Lowest Observed Adverse Effect Level)Reference
Developmental ToxicityRatSkeletal variations and malformations100 mg/kg bw/day industrialchemicals.gov.autga.gov.au
TeratogenicityRabbitNo teratogenic effects observed>250 mg/kg/day industrialchemicals.gov.aunih.gov
Male FertilityRatReduced sperm motility100 mg/kg bw/day industrialchemicals.gov.aunih.gov
Female FertilityRatDecreased implantations600 mg/kg (single dose) nih.gov

Table 2: Genotoxicity Profile of 2-Ethylhexanoic Acid

Assay TypeSystemResultReference
Bacterial Reverse MutationIn vitroNegative prod-techstreet.com
Chromosomal AberrationIn vitro (CHO cells)Weakly positive (with metabolic activation) industrialchemicals.gov.au
Sister Chromatid Exchange-Small but statistically significant increase prod-techstreet.com
Micronucleus TestIn vivo (Mouse)Negative industrialchemicals.gov.au

Formation from Degradation of Plasticizers (e.g., Di-(2-ethylhexyl)phthalate)

The formation of 2-Amino-2-ethylhexanoic acid as a direct degradation product of the widely used plasticizer Di-(2-ethylhexyl)phthalate (DEHP) is not substantially supported by current scientific literature. The established biodegradation pathways of DEHP primarily involve the enzymatic hydrolysis of the ester bonds, leading to the formation of mono-(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. researchgate.netacs.org Further degradation of MEHP typically results in phthalic acid and another molecule of 2-ethylhexanol. researchgate.netacs.org

The liberated 2-ethylhexanol is then subject to further metabolism. In various organisms, including rats, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid. nih.govnih.gov This carboxylic acid can undergo further oxidation to produce metabolites such as 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid. nih.govnih.gov While these metabolic pathways result in compounds structurally related to this compound (specifically, sharing the 2-ethylhexanoic carbon skeleton), the introduction of an amino group at the C2 position to form this compound has not been documented as a step in the degradation of DEHP or the subsequent metabolism of its breakdown products.

The primary degradation route of DEHP is summarized in the table below, highlighting the key intermediates.

Step Precursor Enzyme/Process Product(s)
1Di-(2-ethylhexyl)phthalate (DEHP)Esterase / HydrolysisMono-(2-ethylhexyl)phthalate (MEHP) + 2-Ethylhexanol
2Mono-(2-ethylhexyl)phthalate (MEHP)HydrolasePhthalic Acid + 2-Ethylhexanol
32-EthylhexanolAlcohol Dehydrogenase / Oxidation2-Ethylhexanal (B89479)
42-EthylhexanalAldehyde Dehydrogenase / Oxidation2-Ethylhexanoic Acid

Comparison with Isomeric Compounds (e.g., Valproic Acid)

A structural and functional comparison can be drawn between this compound and its isomeric counterparts, notably valproic acid. Valproic acid, chemically known as 2-propylpentanoic acid, is a branched-chain carboxylic acid and a structural isomer of 2-ethylhexanoic acid, a known metabolite of DEHP. researchgate.netacs.org While not a direct isomer of this compound, the comparison is relevant due to the shared branched eight-carbon backbone and the differing functional groups at the C2 position.

Structural Comparison:

The key structural difference lies in the substituent at the second carbon position. In this compound, this position is occupied by both an amino group (-NH2) and an ethyl group (-CH2CH3). In contrast, valproic acid has two propyl groups (-CH2CH2CH3) attached to the second carbon of the pentanoic acid backbone, which is equivalent to a 2-propylpentanoic acid structure. researchgate.netacs.org

Compound Chemical Formula Molecular Weight Key Functional Groups Structural Features
This compoundC8H17NO2159.23 g/mol Carboxyl (-COOH), Amino (-NH2)α-amino acid with a chiral center at C2, branched alkyl chain.
Valproic AcidC8H16O2144.21 g/mol Carboxyl (-COOH)Branched-chain carboxylic acid.

Biochemical and Functional Comparison:

The differing functional groups at the alpha-carbon lead to significant differences in the biochemical properties and roles of these two compounds.

This compound: As an amino acid, it possesses the fundamental building blocks of proteins, with both acidic (carboxyl) and basic (amino) functional groups. This structure suggests potential involvement in peptide synthesis or as a neurotransmitter analog. Branched-chain amino acids (BCAAs), which share the characteristic of a non-linear carbon side chain, are essential nutrients for humans and play critical roles in protein synthesis and energy metabolism. nih.govquora.com

Valproic Acid: Valproic acid is a well-established pharmaceutical agent with anticonvulsant and mood-stabilizing properties. guidetopharmacology.org Its mechanism of action is believed to involve the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) and the inhibition of histone deacetylases. acs.org Unlike an amino acid, its primary role is not as a building block for proteins.

Analytical Methodologies for Characterization and Detection of 2 Amino 2 Ethylhexanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-2-ethylhexanoic acid and confirming its identity and purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the butyl and ethyl groups. The absence of a proton at the alpha-carbon (C2) is a key feature of α,α-disubstituted amino acids and would be confirmed by the lack of a signal in the typical α-proton region (around 3.5-4.5 ppm). The protons of the methylene (B1212753) (-CH₂-) groups adjacent to the quaternary C2 carbon would exhibit complex splitting patterns.

The ¹³C NMR spectrum is particularly informative. It would show a distinct signal for each of the eight carbon atoms in the molecule. The C2 carbon, being attached to both a nitrogen atom (from the amino group) and a carbonyl group, would be significantly shifted downfield. The carbonyl carbon of the carboxylic acid group would appear at the lowest field (typically 170-180 ppm). steelyardanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylhexanoic Acid (Parent Compound) Data sourced from publicly available spectral databases. The spectrum of this compound would show significant shifts, particularly for the C2 position.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (-COOH)~11-12~182
C2 (-CH)~2.2-2.4~48
C3 (-CH₂)~1.4-1.7~29
C4 (-CH₂)~1.2-1.4~31
C5 (-CH₂)~1.2-1.4~22
C6 (-CH₃)~0.9~14
C1' (ethyl -CH₂)~1.4-1.7~26
C2' (ethyl -CH₃)~0.9~12

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its amino and carboxylic acid functionalities, as well as its alkyl backbone.

Key expected absorption bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate band (or pair of bands for a primary amine) appearing around 3300-3500 cm⁻¹. This may overlap with the broad O-H stretch.

C-H Stretch: Sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the ethyl and butyl chains.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carbonyl group of the carboxylic acid.

N-H Bend: A band in the 1550-1650 cm⁻¹ region, which is characteristic of the amine group.

C-O Stretch & O-H Bend: Bands in the 1210-1440 cm⁻¹ region associated with the carboxylic acid group.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmineN-H Stretch3300 - 3500Moderate
Alkyl ChainsC-H Stretch2850 - 2960Strong, Sharp
CarbonylC=O Stretch1700 - 1725Strong, Sharp
AmineN-H Bend1550 - 1650Moderate
Carboxylic AcidC-O Stretch / O-H Bend1210 - 1440Moderate

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatography is essential for isolating it from complex samples and for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility and polar nature of amino acids, direct analysis by GC is not possible. Therefore, a crucial prerequisite is chemical derivatization to convert the amino acid into a more volatile and thermally stable compound.

Common derivatization strategies for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and carboxyl groups to form stable, volatile silyl (B83357) derivatives. nih.gov

Esterification/Acylation: A two-step process involving esterification of the carboxyl group (e.g., with propanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). nih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification. steelyardanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-proteinogenic amino acids. researchgate.net It separates compounds based on their distribution between a stationary phase (packed in a column) and a liquid mobile phase. When coupled with mass spectrometry (LC-MS), it offers high sensitivity and specificity for both identification and quantification.

Several HPLC modes can be used for the analysis of this compound:

Reversed-Phase (RP) HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with acid modifiers like formic acid). utexas.edu Since this compound is quite polar, derivatization is often employed to increase its retention on the column and improve detection. Derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol creates highly fluorescent isoindole derivatives that can be detected with high sensitivity. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Amino acids can be separated on either cation- or anion-exchange columns by carefully controlling the pH of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating very polar compounds that are poorly retained in reversed-phase chromatography.

Detection in HPLC can be achieved through various means, including UV-VIS (after derivatization), fluorescence (after derivatization), or mass spectrometry. LC-MS and its tandem version (LC-MS/MS) are particularly powerful, providing molecular weight information and structural data that allow for highly selective and sensitive quantification without the need for derivatization in some cases.

Table 3: Common Chromatographic Methods for Amino Acid Analysis

Technique Principle Derivatization Common Detector Application for this compound
GC-MS Separation of volatile compoundsRequired (e.g., Silylation, Acylation)Mass Spectrometry (MS)Purity assessment, identification, quantification. nih.gov
RP-HPLC Separation based on polarityOften required for enhanced retention and detection (e.g., OPA)UV, Fluorescence, MSQuantification in various matrices. nih.gov
IEX-HPLC Separation based on chargeNot required, but post-column derivatization (e.g., Ninhydrin) is common for UV detectionUV, Conductivity, MSSeparation from other amino acids.
LC-MS/MS HPLC separation with mass-based detectionOptional; can often analyze underivatized compoundTandem Mass SpectrometryHigh-sensitivity, high-selectivity quantification and identification.

Ion Chromatography (IC) and Reagent-Free Ion Chromatography (RFIC)

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species, making it well-suited for the analysis of amino acids. acs.orgnih.gov The separation is based on the interaction of the charged amino acid with an ion-exchange stationary phase. Detection is typically achieved through conductivity or electrochemical methods. For amino acids, post-column derivatization with reagents like ninhydrin (B49086) can be used to form a colored compound that is detectable by UV-Vis spectroscopy. acs.org

Reagent-Free Ion Chromatography (RFIC) represents a significant advancement in IC technology. RFIC systems utilize electrolytically generated eluents, suppressors, and traps, eliminating the need to manually prepare acid, base, or salt solutions. nih.gov This automated approach improves reproducibility, reduces analysis time, and minimizes potential contamination. nih.gov

While a specific application note for the direct analysis of this compound using IC or RFIC was not identified in the reviewed literature, the successful application of RFIC for the determination of the structurally similar compound, 2-ethylhexanoic acid, suggests its potential utility. An established method for 2-ethylhexanoic acid in a pharmaceutical matrix utilizes an IonPac AS11 column with an electrolytically generated potassium hydroxide (B78521) eluent and suppressed conductivity detection. oadoi.orgthermofisher.com This methodology demonstrates the capability of RFIC to separate and quantify alkyl-branched carboxylic acids.

Table 1: Illustrative RFIC Method Parameters for a Structurally Related Compound (2-Ethylhexanoic Acid)

ParameterValue
Instrument Reagent-Free Ion Chromatography (RFIC) System
Column IonPac AS11
Eluent Electrolytically Generated Potassium Hydroxide
Detection Suppressed Conductivity
Sample Preparation Direct injection of aqueous solution

This table is based on methods developed for 2-ethylhexanoic acid and serves as a potential starting point for the analysis of this compound.

Advanced Analytical Separations (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages for amino acid analysis, including high efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com Separation in CE is based on the differential migration of analytes in an electric field.

Several detection methods can be coupled with CE for amino acid analysis:

CE with Ultraviolet (UV) Detection: Direct UV detection of amino acids can be challenging due to their weak chromophores. Therefore, derivatization with a UV-absorbing agent is often employed to enhance sensitivity. creative-proteomics.com

CE with Laser-Induced Fluorescence (LIF) Detection: For high-sensitivity analysis, derivatization with a fluorescent tag is a common strategy. This approach is particularly useful for detecting trace amounts of amino acids. creative-proteomics.com

CE with Mass Spectrometry (MS): The coupling of CE with MS provides both high separation efficiency and selective detection, enabling the identification and quantification of amino acids in complex mixtures without the need for derivatization. nih.govspringernature.com

Table 2: Overview of Capillary Electrophoresis Techniques for Amino Acid Analysis

TechniqueDerivatizationAdvantages
CE-UV Often requiredGood for quantitative analysis
CE-LIF RequiredHigh sensitivity
CE-MS Not requiredHigh selectivity and sensitivity, structural information

Quantitative Analysis in Complex Matrices (e.g., Biological Fluids, Environmental Samples, Foodstuffs)

The quantitative analysis of this compound in complex matrices presents significant challenges due to the presence of interfering substances. Sample preparation is a critical step to isolate the analyte of interest and remove matrix components that could affect the accuracy and precision of the analysis.

Biological Fluids: The analysis of amino acids in biological fluids such as urine and plasma is essential for clinical diagnostics and metabolic studies. nih.gov While no specific method for this compound was found, a gas chromatography (GC) method for the determination of 2-ethylhexanoic acid in urine has been reported. nih.gov This method involves derivatization to a pentafluorobenzyl ester followed by GC with electron capture detection (ECD). nih.gov The identity of the analyte was confirmed using GC-MS. nih.gov The reported limit of detection was 0.01 mmol per mol of creatinine (B1669602), with recoveries ranging from 81-90%. nih.gov

Environmental Samples: Monitoring for the presence of non-proteinogenic amino acids in environmental samples may be of interest. The analytical challenges are similar to those for biological fluids, with the need for robust sample cleanup and sensitive detection methods.

Foodstuffs: The presence of related compounds, such as 2-ethylhexanoic acid, has been investigated in foodstuffs. For instance, its migration from PVC gaskets in metal lids of glass jars into baby food and fruit juices has been studied. bfr-meal-studie.deresearchgate.net The analytical approach involved extraction with acetonitrile, liquid-liquid partitioning for cleanup, and subsequent analysis by GC-MS using an isotope-labeled internal standard. researchgate.net Another study on baby food employed solid-phase microextraction (SPME) followed by GC-MS. researchgate.net

Table 3: Example of a Quantitative Method for a Structurally Similar Compound (2-Ethylhexanoic Acid) in a Complex Matrix (Urine)

ParameterDescription
Matrix Urine
Analytical Technique Gas Chromatography with Electron Capture Detection (GC-ECD)
Sample Preparation Derivatization to pentafluorobenzyl ester
Confirmation Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection 0.01 mmol/mol creatinine nih.gov
Recovery 81-90% nih.gov

This table illustrates a validated method for a similar compound, which could serve as a model for developing a quantitative method for this compound in biological samples.

Advanced Applications and Research Frontiers of 2 Amino 2 Ethylhexanoic Acid

Role as Pharmaceutical Intermediates and Building Blocks in Drug Synthesis

2-Amino-2-ethylhexanoic acid and its derivatives are recognized as valuable intermediates in the pharmaceutical industry. Amino acids, in general, serve as ideal precursors for drug production due to the ease with which they can be modified to create a diverse range of compounds. evonik.com They are particularly important as building blocks for chiral substances, which are crucial in modern drug design. evonik.com

Non-natural amino acids, such as this compound, are of particular interest as they can be incorporated into peptides and other molecules to enhance their therapeutic properties. These modifications can lead to increased efficacy, better stability, and improved pharmacokinetic profiles.

A notable example is the discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, a potent inhibitor of human arginases I and II. nih.govacs.org This compound, which is a derivative of this compound, has shown significant potential in treating myocardial reperfusion injury. nih.govacs.org In preclinical studies, it demonstrated oral bioavailability and effectively reduced infarct size in a rat model of the condition. nih.gov

The synthesis of such complex molecules often involves multiple steps where amino acid intermediates play a crucial role. For instance, the synthesis of a chiral drug intermediate, (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, involves a ring-opening reaction followed by asymmetric synthesis to yield optically pure stereoisomers. biosynth.com This highlights the importance of amino acid derivatives in creating stereospecific drugs.

Compound Application/Significance Key Findings
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidTreatment of myocardial reperfusion injuryPotent inhibitor of human arginases I and II; orally bioavailable and reduces infarct size in rats. nih.gov
(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acidChiral drug intermediatePrepared through a ring-opening reaction and asymmetric synthesis to achieve high optical purity. biosynth.com

Functional Materials Science Applications (e.g., Plasticizers, Stabilizers, Lubricants)

While this compound itself is not directly cited for these applications, its parent compound, 2-ethylhexanoic acid (2-EHA), and its derivatives are extensively used in functional materials science. atamanchemicals.commdpi.com Metal salts of 2-EHA are particularly significant and are often referred to as metallic soaps. researchgate.net These compounds are valued for being inexpensive, air-stable, and commercially available for a wide range of elements. researchgate.net

Plasticizers: Esters derived from 2-EHA are employed as plasticizers, particularly for polyvinyl chloride (PVC) and polyvinyl butyral (PVB). atamanchemicals.combisleyinternational.com Plasticizers are additives that increase the flexibility and durability of plastics.

Stabilizers: Metal salts of 2-EHA are used as heat stabilizers for PVC. bisleyinternational.com Stabilizers prevent the degradation of polymers when exposed to heat, light, or oxygen. labinsights.nl

Lubricants: 2-EHA is a key raw material for polyol esters, which are used in synthetic lubricants. atamanchemicals.combisleyinternational.com Its metal salts also serve as additives in industrial lubricants. bisleyinternational.com Lubricants reduce friction between surfaces, thereby minimizing wear and energy consumption. kao.com

Application Specific Use of 2-EHA Derivatives Function
PlasticizersEsters of 2-EHAIncrease flexibility and durability of PVC and PVB. atamanchemicals.combisleyinternational.com
StabilizersMetal salts of 2-EHAPrevent heat-induced degradation of PVC. bisleyinternational.com
LubricantsPolyol esters and metal salts of 2-EHAReduce friction in synthetic oils and industrial lubricants. atamanchemicals.combisleyinternational.com

Chemical Catalysis and Process Engineering Roles

In the realm of chemical catalysis, derivatives of 2-ethylhexanoic acid (2-EHA) serve as effective catalysts in various industrial processes. Metal 2-ethylhexanoates are notable for their use as catalysts in polymerization reactions, particularly for ring-opening polymerizations. researchgate.net They also function as driers in the paint and varnish industry, which are essentially catalysts that accelerate the curing process. atamanchemicals.comresearchgate.net

The synthesis of 2-EHA itself involves catalytic processes. One efficient method involves the oxidation of 2-ethylhexanal (B89479) using oxygen or air in the presence of an N-hydroxyphthalimide catalyst. mdpi.comresearchgate.net This process is significant for its high selectivity and adherence to green chemistry principles. mdpi.comresearchgate.net Another catalytic route is the dehydrogenation of 2-ethylhexanol in the presence of a copper(II) oxide catalyst. oriprobe.com

Kinetic studies of reactions involving 2-EHA are also crucial for process optimization. For example, the lipase-catalyzed synthesis of 2-ethylhexyl-2-ethylhexanoate has been studied to understand its reaction mechanism, which was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by 2-ethylhexanoic acid. researchgate.net

Catalyst/Process Application Key Features
Metal 2-ethylhexanoatesRing-opening polymerizations, paint driers. researchgate.netAccelerate polymerization and curing processes. atamanchemicals.comresearchgate.net
N-hydroxyphthalimideSynthesis of 2-EHA from 2-ethylhexanal. mdpi.comresearchgate.netHigh selectivity (>99%) and environmentally friendly. mdpi.comresearchgate.net
Copper(II) oxideSynthesis of 2-EHA from 2-ethylhexanol. oriprobe.comEnables dehydrogenation under atmospheric pressure. oriprobe.com
Immobilized lipase (B570770) (Novozym 435)Synthesis of 2-ethylhexyl-2-ethylhexanoate. researchgate.netFollows a Ping-Pong Bi-Bi kinetic model. researchgate.net

Bioinspired Systems and Peptidomimetics Research

Unnatural amino acids like this compound are valuable building blocks in the field of bioinspired systems and peptidomimetics. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. elsevier.com

The incorporation of unnatural amino acids into peptide substrates can significantly modulate the activity of proteases. For instance, the synthesis of 2-amino-4-ethylhexanoic acid (AEH) and its incorporation into a peptidyl 7-Amino-4-methylcoumarin (AMC) substrate was shown to affect the activity of chymotrypsin (B1334515). researchgate.net The branched side chain of the AEH residue introduced steric hindrance, which influenced the protease's catalytic efficiency. researchgate.net This approach allows for the development of specific substrates for detecting proteases involved in various diseases. researchgate.net Protease-instructed self-assembly of peptides is another area of active research, where the cleavage of a peptide precursor by a specific protease triggers the formation of ordered nanostructures. nih.gov

Amino acid derivatives are a promising class of antimicrobial agents. nih.gov Their structures can be designed to mimic intermediates in microbial biosynthetic pathways, leading to the inhibition of essential enzymes. nih.gov The modification of peptides with unnatural amino acids can also enhance their antimicrobial properties. For example, the terminal modification of a lactoferricin (B1576259) B-derived peptide with (S)-2-aminooctanoic acid, a fatty amino acid, resulted in a significant improvement in its antibacterial activity, with up to a 16-fold increase in potency. nih.govresearchgate.net This enhancement is often attributed to increased hydrophobicity, which facilitates interaction with microbial membranes. nih.gov

Research Area Example Compound/System Key Finding
Protease Activity ModulationPeptide substrate containing 2-amino-4-ethylhexanoic acid (AEH). researchgate.netThe branched side chain of AEH created steric hindrance, affecting chymotrypsin activity. researchgate.net
Antimicrobial PeptidesLactoferricin B peptide modified with (S)-2-aminooctanoic acid. nih.govresearchgate.netModification increased antibacterial activity by up to 16-fold. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-ethylhexanoic acid?

The synthesis of substituted 2-aminohexanoic acid derivatives often employs chiral oxazinane carboxylate intermediates and boron-containing reagents. For example, (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate can serve as a chiral template, enabling enantioselective synthesis via Diels-Alder reactions or coupling with 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Reaction optimization should focus on temperature control (e.g., –78°C for boronate coupling) and chiral resolution techniques to ensure stereochemical purity .

Q. How can researchers characterize the structural and purity profiles of this compound?

Comprehensive characterization involves:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and substituent placement.
  • Chromatography : HPLC or LC-MS with chiral columns to assess enantiomeric purity.
  • Database Cross-Referencing : Validate data against PubChem’s computed properties (e.g., InChI Key, molecular weight) and high-accuracy predictive tools like PISTACHIO or REAXYS for reaction feasibility .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound in pharmacological studies?

Enantiomerically pure β-amino acids can be synthesized via chiral auxiliaries or enzymatic resolution. For example, (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives are prepared using Diels-Alder adducts of ethyl(E)-3-nitroacrylate and furan, followed by hydroxylation. Advanced methods include kinetic resolution with lipases or asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP systems) to achieve >99% enantiomeric excess .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or stereochemical impurities. To mitigate:

  • Standardize Assays : Use validated cell lines (e.g., neuronal models for neurological activity) and control for enantiomer cross-reactivity.
  • Structural Confirmation : Re-examine synthetic batches via X-ray crystallography or circular dichroism to rule out conformational isomers.
  • Meta-Analysis : Cross-reference data from multiple databases (e.g., PubChem, ChemSpider) to identify outliers .

Q. What computational tools are suitable for predicting the reactivity and stability of this compound in aqueous environments?

Tools like ACD/Labs Percepta Platform and Gaussian-based DFT calculations predict pKa, solubility, and hydrolysis kinetics. For instance, logP values and acid dissociation constants (pKa) can be modeled to assess stability under physiological pH (7.4). Molecular dynamics simulations further elucidate interactions with biomolecules, such as protein-binding affinities .

Q. How can researchers design experiments to study the neurological effects of this compound?

  • In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to evaluate neuroprotective/neurotoxic effects via MTT assays or calcium imaging.
  • Structural Probes : Synthesize fluorescently tagged derivatives (e.g., FITC conjugates) to track cellular uptake and sublocalization.
  • Mechanistic Studies : Pair RNA-seq with pathway analysis (e.g., KEGG) to identify affected signaling cascades, such as NMDA receptor modulation .

Methodological Considerations

  • Data Validation : Cross-check experimental results against high-quality databases (e.g., PubChem, REAXYS) to minimize errors .
  • Safety Protocols : Follow GHS guidelines for handling flammable or corrosive intermediates (e.g., boronate reagents, chlorinated solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.